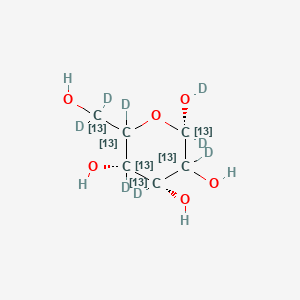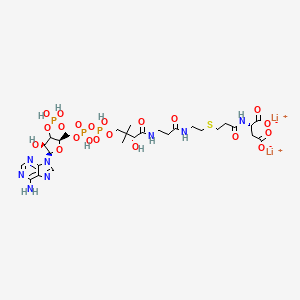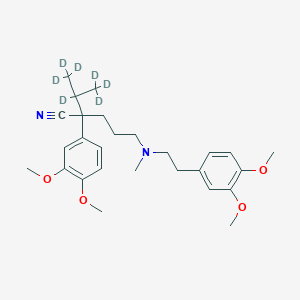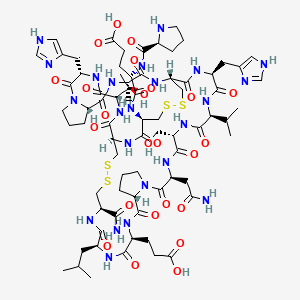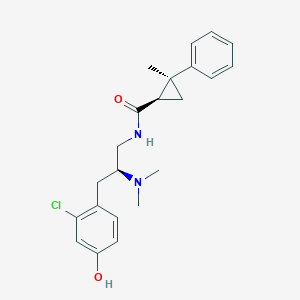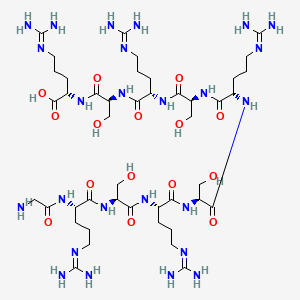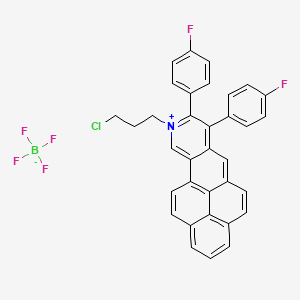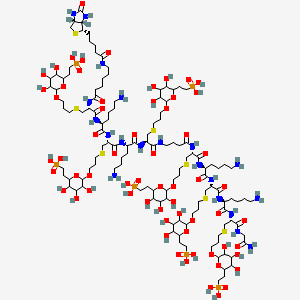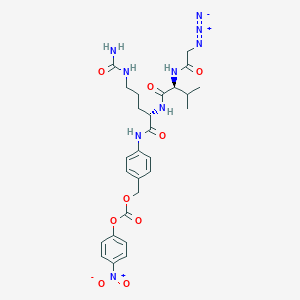
N3-VC-Pab-pnp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N3-VC-Pab-pnp is a compound used primarily as an intermediate in the synthesis of bicyclic peptide ligand STING conjugates. It is a reagent in click chemistry, containing an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups. This compound is also involved in strain-promoted alkyne-azide cycloaddition reactions with molecules containing DBCO or BCN groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: N3-VC-Pab-pnp is synthesized through a series of chemical reactions involving the introduction of an azide group. The copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) is a key step in its synthesis. This reaction typically requires copper(I) catalysts and can be performed under mild conditions, making it a versatile and efficient method for synthesizing this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored under nitrogen at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: N3-VC-Pab-pnp undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the formation of a triazole ring by reacting the azide group of this compound with an alkyne group in the presence of a copper(I) catalyst.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing DBCO or BCN groups, forming a triazole ring without the need for a copper catalyst.
Common Reagents and Conditions:
CuAAC: Copper(I) catalysts, alkyne-containing molecules, mild reaction conditions.
SPAAC: DBCO or BCN-containing molecules, ambient conditions.
Major Products: The major products of these reactions are triazole-containing compounds, which are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
N3-VC-Pab-pnp has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Employed in the development of bioconjugates and probes for studying biological processes.
Industry: Applied in the production of advanced materials and nanotechnology.
Mechanism of Action
N3-VC-Pab-pnp exerts its effects through its azide group, which participates in cycloaddition reactions to form triazole rings. These reactions are highly specific and efficient, making this compound a valuable tool in chemical synthesis. The molecular targets and pathways involved in these reactions include the alkyne groups in CuAAC and the DBCO or BCN groups in SPAAC .
Comparison with Similar Compounds
N3-VC-Pab-pnp: Contains an azide group, used in CuAAC and SPAAC reactions.
Uniqueness: this compound is unique due to its versatility in click chemistry and its ability to participate in both copper-catalyzed and strain-promoted cycloaddition reactions. This makes it a valuable intermediate in the synthesis of complex molecules and bioconjugates .
Properties
Molecular Formula |
C27H33N9O9 |
|---|---|
Molecular Weight |
627.6 g/mol |
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-[(2-azidoacetyl)amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C27H33N9O9/c1-16(2)23(34-22(37)14-31-35-29)25(39)33-21(4-3-13-30-26(28)40)24(38)32-18-7-5-17(6-8-18)15-44-27(41)45-20-11-9-19(10-12-20)36(42)43/h5-12,16,21,23H,3-4,13-15H2,1-2H3,(H,32,38)(H,33,39)(H,34,37)(H3,28,30,40)/t21-,23-/m0/s1 |
InChI Key |
KNEXKZRDWGNMRR-GMAHTHKFSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CN=[N+]=[N-] |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (1S,2R,4S,5S,6S,10S)-5-hydroxy-2-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate](/img/structure/B15138364.png)

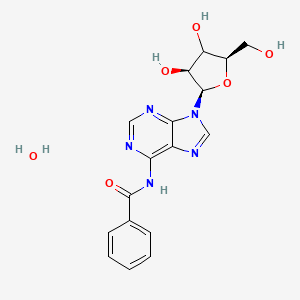
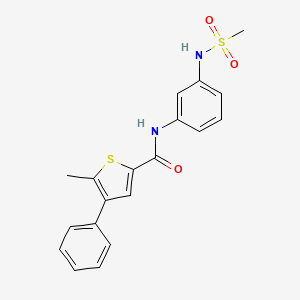
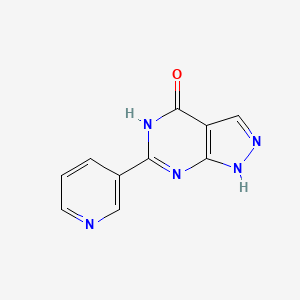
![N-(9-benzamido-32-chloro-52-hydroxy-7,14,20,27,38,45-hexaoxo-17,30,48-triazatridecacyclo[27.23.0.02,18.03,16.06,15.08,13.019,28.021,26.031,51.033,49.034,47.037,46.039,44]dopentaconta-1(52),2(18),3(16),4,6(15),8(13),9,11,19(28),21,23,25,29,31,33(49),34(47),35,37(46),39(44),40,42,50-docosaen-40-yl)benzamide](/img/structure/B15138387.png)
